(顺式-2-((1H-咪唑-1-基)甲基)-2-(2,4-二氯苯基)-1,3-二氧戊环-4-基)甲基 4-甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound typically involves multistep chemical reactions, starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles. These precursors undergo reactions to form the desired compound, often as a cis/trans mixture. The process involves Friedel-Crafts acylation, glycerol cyclization, bromination, acylation, isomeric separation, imidazole alkylation, hydrolysis, and acylation, resulting in a compound with notable antimycotic properties (Heeres & van Cutsem, 1981) (Xu Zheng, 2007).

Molecular Structure Analysis

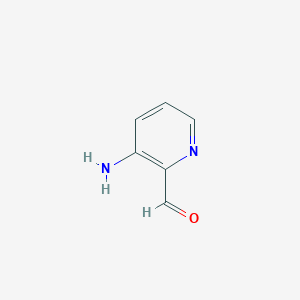

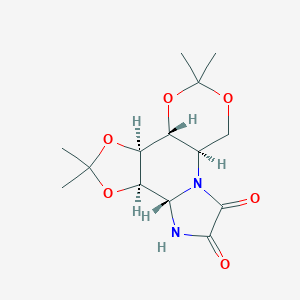

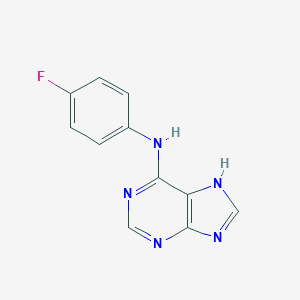

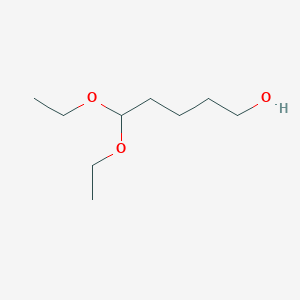

The molecular structure of the compound is characterized by the presence of an imidazole ring, a dioxolane ring, and a tosylate group, contributing to its biological activity. Crystallographic studies have provided detailed insights into the planarity of the imidazole ring and its orientation relative to other structural motifs, which is crucial for its biological function (Fernandes et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to its synthesis. Its chemical reactivity is influenced by the functional groups present, such as the imidazole ring, which is known for participating in nucleophilic substitution reactions. The compound's antimycotic activity is attributed to its ability to interfere with the synthesis of fungal cell membranes (Chapman & Bauer, 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for its formulation into pharmaceutical preparations. Detailed studies on its crystalline structure have provided insights into its stability and reactivity (Kim et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define its role as a versatile intermediate in organic synthesis. Its interaction with different chemical entities underlies its efficacy as an antifungal agent. The compound's ability to undergo specific reactions makes it a valuable tool in the synthesis of more complex molecules (Thayanithi et al., 2016).

科学研究应用

咪唑衍生物的合成和生物学评估

- 一项研究详细介绍了咪唑衍生物的合成,评估了它们的抗血小板和血管扩张活性。化合物表现出强大的活性,毒性低,在心血管研究中显示出前景。咪唑抑制参与血小板聚集的酶,如环氧合酶和磷酸二酯酶,表明它们在研究心血管疾病和治疗中的潜在应用 (Tanaka et al., 1994)。

血管紧张素受体拮抗剂

- 血管紧张素 AT1 受体拮抗剂的研究涉及含有咪唑基团的化合物,探索它们对血压和血管紧张素受体相互作用的影响。此类研究有助于理解血压调节和抗高血压药的开发。这些发现提供了对这些化合物受体结合特性和药理学特征的见解,与心血管研究和药物开发相关 (Bovy et al., 1993)。

药代动力学和组织分布

- 另一项研究调查了一个咪唑衍生物的药代动力学、代谢和组织分布,突出了其作为抗纤维化药物的潜力。这项研究对于了解药物在体内的分布和代谢非常重要,这对于开发治疗纤维化和其他疾病至关重要 (Kim et al., 2008)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate can be achieved through a multi-step reaction pathway that involves the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-oxygen bonds.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "1H-imidazole", "4-methylbenzenesulfonyl chloride", "cis-1,2-cyclohexanediol", "triethylamine", "dichloromethane", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Protection of the hydroxyl group of cis-1,2-cyclohexanediol with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane to form the corresponding sulfonate ester", "Reaction of the sulfonate ester with 2,4-dichlorophenylacetic acid in the presence of triethylamine and dichloromethane to form the corresponding ester", "Deprotection of the hydroxyl group of the ester with sodium hydroxide in tetrahydrofuran to form the corresponding alcohol", "Reaction of the alcohol with 1H-imidazole in the presence of hydrochloric acid and sodium chloride to form the corresponding imidazole ether", "Protection of the hydroxyl group of the imidazole ether with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane to form the corresponding sulfonate ester", "Deprotection of the hydroxyl group of the sulfonate ester with sodium hydroxide in tetrahydrofuran to form the final product, (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate", "Purification of the product using magnesium sulfate to remove any remaining impurities" ] } | |

CAS 编号 |

134071-44-6 |

分子式 |

C21H20Cl2N2O5S |

分子量 |

483.4 g/mol |

IUPAC 名称 |

[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C21H20Cl2N2O5S/c1-15-2-5-18(6-3-15)31(26,27)29-12-17-11-28-21(30-17,13-25-9-8-24-14-25)19-7-4-16(22)10-20(19)23/h2-10,14,17H,11-13H2,1H3/t17?,21-/m0/s1 |

InChI 键 |

WAXNIYHZFWRPGS-LFABVHOISA-N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

其他 CAS 编号 |

134071-44-6 |

同义词 |

(2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate); |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)